molecular formula C15H26O7 B072090 Tripropyl citrate CAS No. 1587-21-9

Tripropyl citrate

Cat. No.: B072090
CAS No.: 1587-21-9
M. Wt: 318.36 g/mol
InChI Key: ODHUFJLMXDXVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripropyl citrate, also known as citric acid tripropyl ester, is an organic compound with the molecular formula C15H26O7. It is a colorless to light yellow liquid with a molecular weight of 318.37 g/mol. This compound is a derivative of citric acid, where the hydroxyl groups are esterified with propyl groups. This compound is used in various applications due to its plasticizing properties and compatibility with a wide range of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripropyl citrate is synthesized through the esterification of citric acid with propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a macroreticular cation exchange resin, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester while removing water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product. The reaction conditions are optimized to achieve maximum conversion rates and minimize the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: Tripropyl citrate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tripropyl citrate has a wide range of applications in scientific research and industry:

Chemistry:

Biology:

  • Utilized in the formulation of biocompatible materials for medical devices and drug delivery systems.

Medicine:

  • Investigated for its potential use in pharmaceutical formulations due to its biocompatibility and low toxicity.

Industry:

Mechanism of Action

The mechanism of action of tripropyl citrate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and workability of the material. This effect is achieved through the interaction of the ester groups with the polymer chains, disrupting their regular arrangement and allowing for greater mobility .

Comparison with Similar Compounds

    Triethyl citrate: Another ester of citric acid, where the hydroxyl groups are esterified with ethyl groups.

    Tributyl citrate: Similar to tripropyl citrate but with butyl groups instead of propyl groups.

    Acetyl tributyl citrate: A derivative of tributyl citrate with an additional acetyl group.

Comparison:

This compound stands out due to its balanced properties, offering good plasticizing efficiency, low toxicity, and compatibility with various polymers, making it a versatile choice for multiple applications.

Properties

IUPAC Name

tripropyl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h19H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHUFJLMXDXVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166499
Record name Tripropyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-21-9
Record name Tripropyl citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1587-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripropyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripropyl citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tripropyl citrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tripropyl citrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tripropyl citrate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tripropyl citrate
Reactant of Route 5
Reactant of Route 5
Tripropyl citrate
Reactant of Route 6
Reactant of Route 6
Tripropyl citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.